8-Fluoroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinoline-4-carboxylic acid are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, and repair in bacteria . By inhibiting these enzymes, this compound disrupts critical cellular processes in bacteria .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of this compound likely involves a two-step process: conversion of the topoisomerase-quinolone-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of this compound affects the biochemical pathway of DNA synthesis in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling and relaxation of DNA, processes that are necessary for DNA replication and transcription . This disruption leads to the accumulation of DNA damage, breakage, and ultimately, bacterial cell death .
Pharmacokinetics
Fluoroquinolones, the class of compounds to which this compound belongs, are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted through the kidneys . The bioavailability of this compound would be influenced by these properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA processes in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents DNA replication and transcription, leading to DNA damage and breakage . This results in the death of bacterial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s metabolism and excretion
Biochemical Analysis
Cellular Effects
Quinolines are known to have a high level of antibacterial activity due to their ability to penetrate cell membranes and inhibit bacterial DNA-gyrase .
Molecular Mechanism
Quinolines are known to inhibit bacterial DNA-gyrase, an enzyme involved in DNA replication .
Metabolic Pathways
It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate, can be used to produce quinoline-2,4-dicarboxylic acid derivatives . Another method includes the direct fluorination of quinoline derivatives using fluorinating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-Fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
8-Fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
- Fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin
Uniqueness
8-Fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 8-position enhances its biological activity and makes it a valuable precursor for the synthesis of various biologically active compounds .
Properties
IUPAC Name |
8-fluoroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQYQWOPXLPHDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.